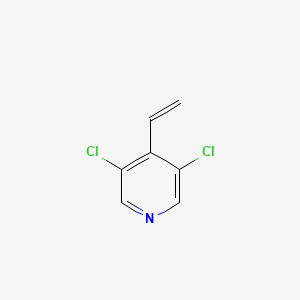

3,5-Dichloro-4-ethenylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Modern Chemical Synthesis

The pyridine ring is a fundamental scaffold in organic chemistry, structurally analogous to benzene (B151609) but with one carbon atom replaced by nitrogen. globalresearchonline.net This substitution imparts unique properties, including a distinct dipole moment and basicity, making pyridine and its derivatives indispensable in various chemical applications. numberanalytics.com

Pyridine derivatives are cornerstones in the pharmaceutical and agrochemical industries. numberanalytics.comresearchgate.net Their ability to act as polar, ionizable aromatic systems enhances the solubility and bioavailability of drug candidates. enpress-publisher.com Consequently, a vast number of pharmaceuticals, including antihistamines, anti-inflammatory agents, and anticancer drugs, incorporate the pyridine nucleus. numberanalytics.com In agriculture, pyridine derivatives are integral to the formulation of insecticides, herbicides, and fungicides. numberanalytics.com Beyond life sciences, these compounds are also utilized in the textile industry for creating dyes and in materials science for synthesizing conducting polymers and luminescent materials. numberanalytics.comenpress-publisher.com The versatility of the pyridine ring as both a reactant and a starting material for structural modifications solidifies its crucial role in the advancement of medicinal and materials chemistry. enpress-publisher.comjchemrev.com

The Role of Halogen and Ethenyl Functionalities in Molecular Design

The properties of a core structure like pyridine are significantly modulated by its substituents. Halogen atoms and ethenyl groups are particularly powerful functionalities for tailoring a molecule's behavior.

The incorporation of halogen atoms (F, Cl, Br, I) into a molecular structure is a key strategy in modern drug design and materials science. researchgate.net Halogens can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and membrane permeability. researchgate.netresearchgate.net A crucial aspect of halogen functionality is its ability to form halogen bonds (X-bonds). acs.orgbrocku.ca This noncovalent interaction, similar to hydrogen bonding, occurs between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. brocku.ca Halogen bonds are highly directional and their strength is tunable, making them a precise tool for controlling molecular recognition, protein-ligand binding, and the self-assembly of supramolecular structures. acs.orgmdpi.com

The ethenyl group (-CH=CH2), also known as a vinyl group, introduces a site of unsaturation that serves two primary roles in molecular design. Firstly, it extends the π-conjugated system of the molecule. mdpi.com This extension is critical for tuning the optical and electronic properties of materials, impacting their light absorption and emission characteristics, which is essential for developing organic optoelectronic devices. mdpi.comacs.org Secondly, the ethenyl group is a reactive handle for a variety of chemical transformations. It readily participates in addition reactions and is a key substrate in powerful carbon-carbon bond-forming reactions, such as the Heck and Suzuki cross-coupling reactions, allowing for the construction of more complex molecules from simpler precursors. acs.orgnih.gov

Positioning 3,5-Dichloro-4-ethenylpyridine within Advanced Heterocyclic Chemistry

This compound is a specialized heterocyclic compound that embodies the principles of advanced molecular design. Its structure features a pyridine ring strategically substituted with two electron-withdrawing chlorine atoms at the 3 and 5 positions and an ethenyl group at the 4 position. This specific arrangement of functional groups positions it as a highly valuable intermediate in advanced heterocyclic chemistry.

The two chlorine atoms significantly influence the electronic nature of the pyridine ring, enhancing its electrophilicity and modulating its reactivity in substitution reactions. smolecule.com The ethenyl group at the 4-position provides a site for polymerization or further functionalization through various organic reactions. chemicalbook.com This combination of functionalities makes this compound a versatile building block for creating a range of target molecules. It can be envisioned as a monomer for the synthesis of specialized polymers with tailored properties or as a ligand in coordination chemistry. The presence of both the chloro and ethenyl groups allows for sequential or orthogonal chemical modifications, offering a pathway to complex molecular architectures that would be difficult to access through other means. Its structure suggests potential applications in the development of new functional materials or as a scaffold for novel pharmaceutical agents.

Table 1: Chemical Data for this compound

| Property | Value |

|---|---|

| CAS Number | 2229105-33-1 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₇H₅Cl₂N |

| Molecular Weight | 174.03 g/mol sigmaaldrich.com |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5Cl2N |

|---|---|

Molecular Weight |

174.02 g/mol |

IUPAC Name |

3,5-dichloro-4-ethenylpyridine |

InChI |

InChI=1S/C7H5Cl2N/c1-2-5-6(8)3-10-4-7(5)9/h2-4H,1H2 |

InChI Key |

CAWNIFRDEXKHLP-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=NC=C1Cl)Cl |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 3,5 Dichloro 4 Ethenylpyridine

Convergent and Divergent Synthetic Approaches to the Pyyridine Core

The construction of the dichlorinated pyridine (B92270) core of 3,5-dichloro-4-ethenylpyridine can be approached through two primary synthetic philosophies: convergent and divergent synthesis. researchgate.net A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the later stages. In contrast, a divergent synthesis begins with a common intermediate that is progressively modified to yield a variety of related structures. researchgate.netrsc.org

Pathways from Pre-functionalized Pyridine Precursors

A common and direct approach to synthesizing this compound involves starting with a pyridine ring that already possesses the desired chloro substituents or functional groups that can be readily converted to them. This method leverages the vast commercial availability of substituted pyridines.

One potential pathway begins with the chlorination of a suitable pyridine derivative. For instance, starting with pyridine itself, chlorination can be performed to introduce chlorine atoms at the 2 and 6 positions. smolecule.com Further functionalization at the 4-position would then be necessary to introduce the ethenyl group.

Alternatively, a more direct precursor would be a pre-functionalized pyridine, such as 3,5-dichloropyridine (B137275). From this starting material, the focus shifts entirely to the introduction of the ethenyl group at the 4-position. This can be achieved through various methods, including the conversion of a 4-position functional group like a methyl group or a halogen into the desired vinyl moiety. For example, the reaction of 4-methylpyridine (B42270) with 3,5-dichlorobenzaldehyde (B167965) in acetic anhydride (B1165640) can yield a styrylpyridine derivative, demonstrating a method for C-C bond formation at the 4-position. rsc.org

De Novo Pyridine Ring Formation Strategies

De novo synthesis, or the construction of the pyridine ring from acyclic precursors, offers a high degree of flexibility in introducing various substituents. chemrxiv.orgresearchgate.net These methods are particularly valuable when the desired substitution pattern is not readily accessible from commercial starting materials.

Several classic and modern methods exist for pyridine synthesis. The Hantzsch pyridine synthesis, for instance, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. While traditionally used for dihydropyridines, modifications can lead to fully aromatized pyridines.

More contemporary approaches provide efficient and general routes to polysubstituted pyridines. acs.orgnih.govorganic-chemistry.org One such method involves a lithiation/isomerization/intramolecular carbolithiation sequence starting from N-allyl-ynamides. acs.orgnih.govorganic-chemistry.org This strategy allows for a divergent and straightforward synthesis of a wide range of substituted pyridines. acs.orgnih.govorganic-chemistry.org Another innovative one-step method converts N-vinyl or N-aryl amides into pyridine derivatives using trifluoromethanesulfonic anhydride and 2-chloropyridine, followed by the addition of a π-nucleophile like an alkyne. organic-chemistry.org This approach is notable for its mild reaction conditions and tolerance of various functional groups. organic-chemistry.org

For the specific synthesis of this compound, a de novo strategy would involve selecting acyclic precursors that already contain or would lead to the desired 3,5-dichloro substitution pattern upon cyclization.

Ethenyl Group Installation Methodologies

Once the 3,5-dichloropyridine core is in hand, the next critical step is the introduction of the ethenyl (vinyl) group at the 4-position. Several powerful and versatile chemical transformations are available for this purpose.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Vinyl Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov

The Suzuki-Miyaura coupling reaction joins an organoboron compound with an organic halide or triflate. nih.govnih.gov To synthesize this compound, this could involve the reaction of a 4-halopyridine derivative (e.g., 3,5-dichloro-4-iodopyridine) with vinylboronic acid or a derivative in the presence of a palladium catalyst and a base. The reaction is known for its mild conditions and high functional group tolerance. nih.gov Polymeric palladium catalysts have also been developed to facilitate this reaction under continuous-flow conditions. nih.gov

The Heck reaction provides another powerful method for vinyl bond formation by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. acs.orgoup.com For the target molecule, this could entail the reaction of a 4-halopyridine with ethylene (B1197577) gas. acs.org The Heck reaction has been successfully used in the synthesis of various vinylpyridines. nih.govacs.orgrsc.org A ligand-free palladium-catalyzed oxidative Heck reaction of 4-vinylpyridine (B31050) with arylboronic acids has also been reported to produce (E)-4-styrylpyridines with high selectivity. researchgate.net

Table 1: Comparison of Cross-Coupling Reactions for Ethenyl Group Installation

| Reaction | Key Reactants | Catalyst System | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Halopyridine, Vinylboronic acid/ester | Palladium catalyst, Base | Mild conditions, High functional group tolerance, Commercially available reagents |

| Heck Reaction | 4-Halopyridine, Ethylene | Palladium catalyst, Base | Atom economy, Direct use of ethylene gas |

Wittig-Type Olefination Reactions for Ethenyl Moiety Elaboration

The Wittig reaction is a classic and widely used method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.comtcichemicals.com To apply this to the synthesis of this compound, a precursor such as 3,5-dichloro-4-formylpyridine would be required. This aldehyde could then be reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base, to yield the desired vinylpyridine. wikipedia.org The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.org A distinct approach to construct 4-alkylpyridines utilizes dearomatized pyridylphosphonium ylide intermediates in a Wittig olefination-rearomatization sequence. nih.gov

Hydrohalogenation-Elimination Sequences on Ethynyl (B1212043) Precursors

An alternative strategy involves the use of an ethynyl (acetylenic) precursor. This two-step sequence first adds a hydrogen halide across the triple bond, followed by an elimination reaction to form the double bond.

Hydrohalogenation of an alkyne, such as 3,5-dichloro-4-ethynylpyridine, with a hydrogen halide (e.g., HBr or HCl) would yield a haloethenylpyridine intermediate. nih.govacs.orgacs.orgnih.gov The regioselectivity of this addition is a key consideration. For ethynylpyridines, the reaction can proceed via a nucleophilic attack of the halide ion, facilitated by the protonation of the pyridine nitrogen, which enhances the electrophilicity of the ethynyl group. nih.govacs.orgnih.govresearchgate.net

The subsequent elimination of the hydrogen halide from the resulting haloethenylpyridine would generate the final this compound. This elimination step is typically promoted by a base. The choice of base and reaction conditions can be crucial to avoid undesired side reactions.

Halogenation Protocols for Dichloropyridine Scaffolds

A key step in the synthesis of this compound is the regioselective chlorination of a suitable pyridine precursor. The electronic nature of the pyridine ring, being electron-deficient, typically directs electrophilic substitution to the 3- and 5-positions. However, the presence of a substituent at the 4-position can influence this regioselectivity.

Regioselective Chlorination Strategies

The direct chlorination of 4-substituted pyridines to achieve a 3,5-dichloro substitution pattern is a challenging yet crucial transformation. One potential precursor for this strategy is 4-methylpyridine (4-picoline). The methyl group at the 4-position can influence the regioselectivity of halogenation. While direct chlorination of 4-picoline can be complex, specific conditions can favor the desired outcome. For instance, chlorination using reagents like chlorine gas (Cl₂) in the presence of fuming sulfuric acid can lead to the formation of 3,5-dichloro-4-methylpyridine (B9390) . The reaction conditions, particularly temperature and the stoichiometry of the chlorinating agent, are critical to control the extent of chlorination and minimize the formation of byproducts .

Another approach involves the use of pyridine N-oxides. The oxidation of the pyridine nitrogen to an N-oxide activates the ring towards electrophilic substitution, often directing it to the 2- and 4-positions researchgate.net. However, with appropriate directing groups and reaction conditions, this strategy can be adapted. For instance, the chlorination of pyridine N-oxides can be achieved using reagents like phosphorus oxychloride (POCl₃) or a combination of triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN), which have been shown to be effective for the regioselective chlorination of certain pyridine N-oxide derivatives researchgate.net. While typically favoring the 2-position, careful substrate design and optimization of conditions could potentially lead to 3,5-dichlorination.

A plausible synthetic route starting from 4-picoline is outlined below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

| 1 | 4-Methylpyridine | Cl₂, fuming H₂SO₄, 0°C to room temperature | 3,5-Dichloro-4-methylpyridine |

This intermediate, 3,5-dichloro-4-methylpyridine, serves as a valuable building block for the subsequent introduction of the ethenyl group.

Sequential Halogenation Procedures

An alternative to direct dichlorination is a stepwise introduction of the chlorine atoms. This can offer better control over the regioselectivity. Starting with a monosubstituted pyridine, a first chlorination can be performed, followed by a second chlorination. The directing effects of the existing substituents play a crucial role in the outcome of the second halogenation step.

For instance, starting with 4-methylpyridine, a monohalogenation could first be achieved. Subsequent halogenation would then be directed by both the methyl group and the first halogen atom. Research on the bromination of 3,5-disubstituted pyridines provides insights into such sequential processes nih.gov. While direct sequential chlorination to achieve the 3,5-dichloro pattern on a 4-substituted pyridine is not extensively documented for this specific target, the principles of electrophilic aromatic substitution on substituted pyridines suggest its feasibility with careful selection of reagents and conditions.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to reduce environmental impact and improve efficiency. These principles can be applied to various stages of the synthesis of this compound.

Solvent-Free and Atom-Economical Approaches

Solvent-free reaction conditions are a key aspect of green chemistry, as they eliminate the use of often toxic and volatile organic solvents, reduce waste, and can simplify purification processes. The chlorination of pyridines can, in some cases, be performed under solvent-free conditions. For example, the chlorination of hydroxypyridines using phosphorus oxychloride (POCl₃) has been successfully carried out in the absence of a solvent, particularly on a larger scale Current time information in Bangalore, IN.sci-hub.se. While the direct applicability to 4-picoline needs to be experimentally verified, this approach highlights a potential green alternative to traditional solvent-based chlorinations.

A potential green synthetic pathway could involve the following steps:

| Step | Transformation | Green Aspect |

| 1 | Chlorination of 4-picoline | Potential for solvent-free conditions Current time information in Bangalore, IN.sci-hub.se. |

| 2 | Oxidation of the methyl group to an aldehyde | Use of catalytic oxidation methods. |

| 3 | Reduction of the aldehyde to an alcohol | Use of catalytic hydrogenation. |

| 4 | Dehydration of the alcohol to the ethenyl group | High atom economy (water as byproduct) chemguide.co.uk. |

Catalytic Systems for Enhanced Sustainability

The use of catalytic systems is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce the need for stoichiometric reagents, often under milder conditions. For the halogenation of pyridines, various catalytic systems have been explored. While direct catalytic 3,5-dichlorination of 4-substituted pyridines is not well-established, research into catalytic C-H activation and halogenation offers promising avenues. For example, palladium-catalyzed C-H chlorination has been demonstrated for certain pyridine derivatives, although regioselectivity remains a key challenge echemi.com.

The subsequent transformations to form the ethenyl group can also benefit from catalysis. The oxidation of the methyl group of 3,5-dichloro-4-methylpyridine to the corresponding aldehyde, 3,5-dichloro-4-formylpyridine, can be achieved using catalytic methods. Similarly, the reduction of this aldehyde to 1-(3,5-dichloropyridin-4-yl)ethanol (B2741695) can be performed using catalytic hydrogenation, which is a greener alternative to stoichiometric reducing agents. Finally, the dehydration of this alcohol to yield this compound can be catalyzed by an acid, a process with high atom economy chemguide.co.uk.

An alternative, atom-economical route to the ethenyl group from the aldehyde involves a Wittig-type reaction. While the classic Wittig reaction has poor atom economy, modifications such as the Horner-Wadsworth-Emmons reaction can offer improvements by using phosphonate (B1237965) esters that generate water-soluble phosphate (B84403) byproducts, simplifying purification adichemistry.com.

The following table summarizes a potential catalytic and more sustainable synthetic route:

| Step | Starting Material | Transformation | Catalytic System/Green Reagent | Product |

| 1 | 3,5-Dichloro-4-methylpyridine | Oxidation | Catalytic oxidation (e.g., with a metal catalyst and a green oxidant) | 3,5-Dichloro-4-formylpyridine |

| 2 | 3,5-Dichloro-4-formylpyridine | Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C) | 1-(3,5-Dichloropyridin-4-yl)ethanol |

| 3 | 1-(3,5-Dichloropyridin-4-yl)ethanol | Dehydration | Acid catalyst | This compound |

Investigating the Reactivity and Transformative Potential of 3,5 Dichloro 4 Ethenylpyridine

Reactivity of the Ethenyl Moiety

The ethenyl group in 3,5-dichloro-4-ethenylpyridine is an electron-deficient alkene due to the electron-withdrawing nature of the dichloropyridyl ring. This electronic characteristic governs its reactivity in addition and polymerization reactions.

Stereoselective Addition Reactions Across the Double Bond

While specific studies on stereoselective additions to this compound are not extensively documented, the electronic properties of the molecule suggest that it would be a competent Michael acceptor. The electron-deficient nature of the vinyl group makes it susceptible to conjugate addition by nucleophiles.

In analogous systems, such as other 4-vinylpyridines and electron-deficient vinylarenes, enantioselective additions of various nucleophiles have been achieved through synergistic catalysis. nih.gov For instance, the asymmetric direct addition of aldehydes to 4-vinylpyridines can be realized using a combination of a Brønsted acid to activate the vinylpyridine and a chiral amine to form a nucleophilic enamine from the aldehyde. nih.govresearchgate.net This dual activation strategy allows for highly enantioselective carbon-carbon bond formation. nih.gov

Furthermore, the enantioselective reductive coupling of vinylpyridines with aldehydes, ketones, and imines has been accomplished using a combination of photoredox and asymmetric catalysis, employing a chiral Brønsted acid to control the stereochemistry. nih.govacs.org These methodologies provide access to valuable chiral γ-functionalized pyridines. nih.govacs.org Given these precedents, it is plausible that this compound could undergo similar stereoselective additions, although the steric hindrance and electronic effects of the two chlorine atoms would likely influence the reaction conditions and outcomes.

Radical Polymerization Studies (Principles and Mechanisms)

The vinyl group of this compound can, in principle, undergo radical polymerization to form poly(3,5-dichloro-4-vinylpyridine). The general mechanism for radical polymerization involves three main stages: initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal or photochemical decomposition. These radicals then add to the vinyl group of a monomer unit.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

Termination: The polymerization process is concluded when two growing radical chains combine or disproportionate, or when a radical is quenched by an inhibitor.

For vinylpyridines, controlled radical polymerization techniques such as nitroxide-mediated polymerization (NMP), atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization can be employed to produce polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.netethz.chmdpi.com The presence of electron-withdrawing chlorine atoms on the pyridine (B92270) ring of this compound would be expected to influence the reactivity of the monomer and the properties of the resulting polymer. For instance, in related systems, electron-withdrawing groups can affect the rate of polymerization and the stability of the propagating radical. researchgate.net Studies on the controlled radical polymerization of 2-vinylpyridine have shown that well-defined polymers can be synthesized, and these methods could potentially be adapted for this compound. researchgate.net

Cycloaddition Reactions and Their Regioselectivity

The ethenyl group of this compound can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. The electron-deficient nature of the double bond makes it a suitable partner for electron-rich dienes.

Lewis acid catalysis can significantly promote the Diels-Alder reactions of vinylpyridines, leading to increased yields, improved regioselectivity, and high levels of diastereoselectivity compared to thermal reactions. rsc.org For 4-vinylpyridine (B31050), Lewis acid complexation to the pyridine nitrogen enhances the dienophile's reactivity. rsc.org It is expected that this compound would behave similarly, with the chlorine atoms further increasing the electron-deficient character of the dienophile.

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile. youtube.comyoutube.com For a substituted diene reacting with an unsymmetrical dienophile like this compound, the major regioisomer is predicted by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) which is influenced by the partial charges on the reacting atoms. youtube.com Generally, this leads to the formation of "ortho" and "para" substituted products in preference to "meta" products. Computational studies on the Diels-Alder reactions of vinylpyridines have helped to rationalize the observed selectivity. acs.org

Transformations Involving Halogen Substituents

The two chlorine atoms on the pyridine ring of this compound are susceptible to various transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions for C–C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The chlorine atoms at the 3- and 5-positions of this compound can serve as coupling sites.

One of the most widely used cross-coupling reactions is the Suzuki-Miyaura coupling , which involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Studies on related dichloropyridines have demonstrated the feasibility of this reaction. For example, the Suzuki coupling of 2,3,5-trichloropyridine with various arylboronic acids has been shown to proceed with high efficiency, yielding 3,5-dichloro-2-arylpyridines. nih.govresearchgate.net This suggests that the chlorine atoms in this compound could be selectively coupled under similar conditions. The general mechanism for the Suzuki coupling involves an oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to give the final product and regenerate the Pd(0) catalyst. libretexts.org

The Heck reaction is another important palladium-catalyzed reaction that couples an organohalide with an alkene. wikipedia.orglibretexts.org In principle, the chlorine atoms of this compound could be coupled with various alkenes to introduce new unsaturated side chains. The mechanism of the Heck reaction also proceeds through a catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination. libretexts.orgyoutube.com

Below is a table summarizing representative conditions for Suzuki-Miyaura coupling of a related dichloropyridine derivative.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 92 |

| 4-Methylphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 94 |

| 4-Chlorophenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 90 |

Data is for the Suzuki coupling of 2,3,5-trichloropyridine with arylboronic acids to form 3,5-dichloro-2-arylpyridines. nih.gov

Nucleophilic Substitution at the Pyridine Ring

The pyridine ring, particularly when substituted with electron-withdrawing groups like chlorine, is activated towards nucleophilic aromatic substitution (SNAr). wikipedia.org The chlorine atoms at the 3- and 5-positions of this compound can be displaced by a variety of nucleophiles.

The reactivity of halopyridines in SNAr reactions is dependent on the position of the halogen. The 2- and 4-positions are generally more reactive than the 3-position because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.com In this compound, the chlorine atoms are at positions that are meta to the nitrogen, which are generally less activated. However, the cumulative electron-withdrawing effect of the two chlorine atoms and the vinyl group can still facilitate nucleophilic attack.

The mechanism of SNAr typically involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, followed by the departure of the leaving group (chloride ion) to restore aromaticity. wikipedia.org A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used in these reactions. sci-hub.se The reaction conditions, such as solvent and temperature, can be optimized to achieve efficient substitution. sci-hub.se For instance, microwave heating has been shown to dramatically reduce reaction times for the nucleophilic substitution of halopyridines. sci-hub.se

| Nucleophile | Halopyridine | Solvent | Conditions | Product | Yield (%) |

| PhSNa | 2-Iodopyridine | HMPA | Microwave, 100°C, 3 min | 2-Phenylthiopyridine | 99 |

| PhCH₂OH | 2-Bromopyridine | NMP | Microwave, 150°C, 10 min | 2-Benzyloxypyridine | 81 |

| PhONa | 2-Chloropyridine | DMSO | Microwave, 180°C, 15 min | 2-Phenoxypyridine | 77 |

Representative examples of nucleophilic substitution on various halopyridines. sci-hub.se

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound makes it a target for electrophilic attack. This reactivity is fundamental to the synthesis of a variety of derivatives with modified electronic and steric properties.

Quaternization Reactions and Derivatives

The nitrogen atom in pyridine and its derivatives can readily react with alkylating agents to form quaternary ammonium salts. While specific studies on the quaternization of this compound are not extensively documented, the reactivity can be inferred from studies on analogous compounds like 4-vinylpyridine and its polymers. The quaternization of poly(4-vinylpyridine) with various alkyl halides has been reported to proceed with high yields, indicating the accessibility and reactivity of the pyridine nitrogen. researchgate.netnih.gov

It is anticipated that this compound would react with alkyl halides (e.g., methyl iodide, ethyl bromide) to yield the corresponding N-alkyl-3,5-dichloro-4-ethenylpyridinium halides. The reaction conditions would likely involve a suitable solvent and control of temperature to manage the exothermic nature of the reaction. The presence of the electron-withdrawing chlorine atoms at the 3 and 5 positions is expected to decrease the nucleophilicity of the pyridine nitrogen to some extent compared to unsubstituted 4-vinylpyridine. However, the nitrogen is still expected to be sufficiently reactive for quaternization to occur.

Table 1: Predicted Quaternization Reactions of this compound

| Alkylating Agent | Predicted Product |

| Methyl Iodide (CH₃I) | 1-Methyl-3,5-dichloro-4-ethenylpyridinium iodide |

| Ethyl Bromide (C₂H₅Br) | 1-Ethyl-3,5-dichloro-4-ethenylpyridinium bromide |

| Benzyl Chloride (C₆H₅CH₂Cl) | 1-Benzyl-3,5-dichloro-4-ethenylpyridinium chloride |

Note: This table is based on the expected reactivity of pyridine derivatives and is for illustrative purposes, as specific experimental data for this compound is limited.

The resulting quaternary salts would exhibit increased water solubility and could serve as precursors for further chemical transformations or as components in the synthesis of ionic liquids or polymeric materials with tailored properties. researchgate.net

N-Oxidation Processes

The oxidation of the pyridine nitrogen to an N-oxide is a common transformation that significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution. A variety of oxidizing agents can be employed for this purpose, with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid being common choices.

The presence of the N-oxide functionality dramatically changes the reactivity of the pyridine ring. It increases the electron density at the 2- and 4-positions, facilitating electrophilic substitution at these sites, while also activating the ring towards nucleophilic attack, particularly at the 2- and 6-positions.

Table 2: Common Reagents for N-Oxidation of Pyridine Derivatives

| Oxidizing Agent | Typical Reaction Conditions |

| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂, CHCl₃), room temperature |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Heating |

| Peracetic Acid (CH₃CO₃H) | Controlled temperature |

Note: This table presents general conditions for the N-oxidation of pyridines. Specific optimization would be required for this compound.

Derivatization Strategies for Advanced Molecular Architectures

The presence of multiple reactive sites—the pyridine nitrogen, the vinyl group, and the chlorinated carbon atoms—makes this compound a versatile building block for the synthesis of complex molecules.

Chemoselective Functionalization of Multiple Reactive Sites

The differential reactivity of the functional groups in this compound allows for chemoselective transformations. For instance, the pyridine nitrogen can be selectively quaternized or oxidized under conditions that leave the vinyl group and the chloro-substituents intact.

Conversely, the vinyl group can undergo a variety of reactions typical of alkenes, such as addition reactions (e.g., hydrogenation, halogenation) or polymerization, without affecting the pyridine ring under appropriate conditions. Furthermore, the chlorine atoms on the pyridine ring can be displaced by nucleophiles or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. nih.govresearchgate.netresearchgate.net

The order of these reactions can be strategically planned to achieve the desired molecular architecture. For example, a Suzuki-Miyaura cross-coupling reaction could be performed to replace one or both chlorine atoms, followed by N-oxidation to modify the electronic properties of the pyridine ring.

Synthesis of Complex Polyfunctional Pyridine Analogues

By employing a combination of the reactions described above, this compound can serve as a scaffold for the synthesis of a wide range of complex, polyfunctional pyridine analogues. For example, selective functionalization of the chlorine atoms via cross-coupling reactions can introduce aryl or alkyl substituents, leading to novel compounds with potential applications in medicinal chemistry and materials science. ijpsonline.comnih.gov

The ability to sequentially or orthogonally functionalize the different reactive sites is key to building molecular complexity. A hypothetical synthetic route could involve the initial N-oxidation of the pyridine ring, followed by a regioselective nucleophilic substitution of one of the chlorine atoms, and finally, a transformation of the vinyl group. This step-wise approach allows for precise control over the final structure of the molecule.

Table 3: Potential Derivatization Reactions of this compound

| Reactive Site | Reaction Type | Potential Reagents and Conditions | Resulting Functional Group |

| Pyridine Nitrogen | Quaternization | Alkyl halides (e.g., CH₃I) | N-alkylpyridinium salt |

| Pyridine Nitrogen | N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine N-oxide |

| C-Cl bonds | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | Aryl-substituted pyridine |

| C-Cl bonds | Nucleophilic Aromatic Substitution | Amines, alkoxides | Amino- or alkoxy-substituted pyridine |

| Ethenyl group | Hydrogenation | H₂, Pd/C | Ethyl group |

| Ethenyl group | Halogenation | Br₂, Cl₂ | Dihaloethyl group |

| Ethenyl group | Polymerization | Radical or ionic initiators | Poly(3,5-dichloro-4-vinylpyridine) |

Note: This table outlines potential synthetic transformations. The feasibility and conditions for these reactions on the specific substrate would require experimental validation.

Advanced Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 3,5-Dichloro-4-ethenylpyridine. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring are expected to appear as a singlet due to their chemical equivalence. The vinyl group protons will exhibit a more complex splitting pattern, typically an AMX or DDX system, corresponding to the geminal, cis, and trans couplings. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine ring.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The two equivalent chlorinated carbons on the pyridine ring will have a characteristic downfield shift. The other two pyridine carbons and the two carbons of the ethenyl group will also resonate at specific, predictable frequencies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Data is estimated based on analogous structures and computational predictions.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-2, H-6 | ~8.5 | Singlet (s) |

| Ethenyl CH | ~6.8 | Doublet of doublets (dd) | |

| Ethenyl CH₂ | ~5.6-6.0 | Two doublets (d) | |

| ¹³C | C-3, C-5 | ~130 | |

| C-2, C-6 | ~150 | ||

| C-4 | ~140 | ||

| Ethenyl C | ~125-135 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum displays characteristic absorption bands corresponding to specific molecular vibrations.

Key expected absorptions for this compound include C-H stretching vibrations for the aromatic pyridine ring and the vinyl group, C=C and C=N stretching vibrations within the aromatic system, and C=C stretching of the vinyl group. The presence of chlorine atoms is indicated by C-Cl stretching bands in the fingerprint region.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic (Pyridine) | 3100-3000 |

| C-H Stretch | Vinyl | 3080-3010 |

| C=C and C=N Stretch | Aromatic Ring | 1600-1450 |

| C=C Stretch | Vinyl | ~1640 |

| C-Cl Stretch | Aryl Halide | 1100-800 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₇H₅Cl₂N). longdom.org

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This results in a distinctive [M]⁺, [M+2]⁺, and [M+4]⁺ peak cluster with a relative intensity ratio of approximately 9:6:1.

Electron ionization (EI) would likely lead to fragmentation, providing further structural information. Common fragmentation pathways for this molecule could include the loss of a chlorine atom, the ethenyl group, or HCl.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₇H₅³⁵Cl₂N]⁺ | 172.98 | Molecular Ion |

| [M+2]⁺ | [C₇H₅³⁵Cl³⁷ClN]⁺ | 174.98 | Isotope Peak |

| [M+4]⁺ | [C₇H₅³⁷Cl₂N]⁺ | 176.98 | Isotope Peak |

| [M-Cl]⁺ | [C₇H₅ClN]⁺ | 138.01 | Loss of a Chlorine atom |

| [M-C₂H₃]⁺ | [C₅H₂Cl₂N]⁺ | 145.96 | Loss of the ethenyl group |

X-ray Crystallography for Solid-State Structural Determination

For compounds that can be obtained in a crystalline form, X-ray crystallography provides the definitive solid-state structure. nih.govwikipedia.org This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of an X-ray beam passing through the crystal. cam.ac.uk

If a suitable single crystal of this compound can be grown, X-ray crystallography would yield precise data on bond lengths, bond angles, and torsional angles. It would also reveal information about intermolecular interactions, such as stacking, which govern the crystal packing. This data is invaluable for understanding the molecule's conformation and physical properties in the solid state.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

HPLC, particularly in the reversed-phase mode, is well-suited for the analysis of pyridine derivatives. helixchrom.comhelixchrom.com A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic or phosphoric acid, would likely provide good separation and peak shape. sielc.com Purity is determined by integrating the peak area of the main compound and any impurities, typically using a UV detector set to a wavelength where the pyridine ring absorbs strongly.

Gas chromatography is also a viable method for purity analysis, especially given the volatility of the compound. A capillary column with a non-polar or moderately polar stationary phase would be used, with detection commonly performed by a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).

Table 4: Representative Chromatographic Conditions for Purity Analysis

| Technique | Parameter | Typical Condition |

|---|---|---|

| HPLC | Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at ~260 nm | |

| GC | Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen | |

| Temperature Program | e.g., 100°C hold 2 min, ramp to 250°C at 10°C/min | |

| Detector | FID or MS |

Theoretical and Computational Investigations of 3,5 Dichloro 4 Ethenylpyridine

Electronic Structure and Molecular Orbital Analysis (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic characteristics of molecules like 3,5-Dichloro-4-ethenylpyridine. The presence of two chlorine atoms at the 3 and 5 positions is expected to significantly influence the electron density distribution within the pyridine (B92270) ring. As highly electronegative atoms, they act as inductive electron-withdrawing groups, which can lower the energy levels of the molecular orbitals. Conversely, the 4-ethenyl (vinyl) group can participate in π-conjugation with the pyridine ring, which would affect the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The interplay of these electronic effects determines the HOMO-LUMO energy gap, a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the chlorine atoms would likely lower both the HOMO and LUMO energy levels, while the conjugating effect of the ethenyl group would tend to raise the HOMO and lower the LUMO, thereby narrowing the gap.

Table 1: Estimated Electronic Properties of this compound from DFT Calculations

| Parameter | Estimated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 eV | Represents the energy of the lowest energy unoccupied state, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Reflects the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, arising from the asymmetrical distribution of electron density. |

Note: The values in this table are estimations based on computational data for structurally similar molecules and are intended for illustrative purposes.

Conformational Analysis and Rotational Barriers of the Ethenyl Group

The conformational flexibility of this compound is primarily associated with the rotation of the ethenyl group around the C-C single bond connecting it to the pyridine ring. This rotation is not entirely free and is governed by a rotational energy barrier. The magnitude of this barrier is influenced by steric and electronic factors.

A key conformational parameter is the dihedral angle between the plane of the pyridine ring and the plane of the ethenyl group. A planar conformation, where this dihedral angle is 0° or 180°, would maximize π-conjugation between the ethenyl group and the aromatic ring. This extended conjugation is generally an electronically stabilizing effect. However, steric hindrance between the vinyl protons and the adjacent chloro substituents on the pyridine ring could destabilize a fully planar arrangement.

Computational methods, such as DFT, can be used to calculate the potential energy surface as a function of this dihedral angle. This allows for the identification of the most stable conformer(s) and the determination of the energy barriers for rotation. While specific computational studies on the rotational barrier of the ethenyl group in this compound are scarce, research on 4-vinylpyridine (B31050) and other substituted styrenes can provide valuable insights. These studies typically reveal a preference for a near-planar conformation, with a relatively low barrier to rotation, allowing for facile interconversion between conformers at room temperature. The presence of the 3,5-dichloro substituents in the target molecule would likely introduce a more significant steric clash, potentially leading to a non-planar ground state conformation or a higher rotational barrier compared to unsubstituted 4-vinylpyridine.

Table 2: Estimated Conformational Properties of this compound

| Parameter | Estimated Value/Description | Significance |

| Most Stable Conformer | Likely a near-planar or slightly twisted conformation. | The preferred three-dimensional arrangement of the molecule under normal conditions. |

| Rotational Barrier of Ethenyl Group | Estimated to be in the range of 2-5 kcal/mol. | The energy required to rotate the ethenyl group, influencing the molecule's dynamic behavior. |

| Key Dihedral Angle | The angle between the pyridine ring and the ethenyl group planes. | Defines the extent of π-conjugation and steric interactions. |

Note: The values in this table are estimations based on computational data for structurally similar molecules and are intended for illustrative purposes.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling provides a powerful means to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the associated activation energies, thereby providing a detailed picture of the reaction pathway.

Given its structure, this compound can participate in several types of reactions. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a potential nucleophile or a Brønsted-Lowry base. The ethenyl group is susceptible to electrophilic addition reactions and can also participate in polymerization. The chlorine atoms can be substituted via nucleophilic aromatic substitution, although the pyridine ring is generally less reactive towards this than benzene (B151609) derivatives.

Computational studies can be employed to explore, for example, the mechanism of electrophilic addition to the ethenyl group. By modeling the approach of an electrophile (e.g., H+) to the double bond, the structure and energy of the resulting carbocation intermediate can be determined. The regioselectivity of such an addition could also be predicted by comparing the stabilities of the possible carbocation intermediates. Similarly, the mechanism of nucleophilic substitution at the chloro-substituted positions can be investigated by modeling the approach of a nucleophile and calculating the energy profile of the Meisenheimer-like intermediate.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Theoretical calculations can predict various spectroscopic parameters for this compound, which can be invaluable for its identification and characterization, especially when experimental data is unavailable.

Vibrational Spectroscopy (IR and Raman): DFT calculations can be used to compute the harmonic vibrational frequencies of the molecule. These calculated frequencies, when appropriately scaled, can be correlated with experimental infrared (IR) and Raman spectra. The vibrational modes associated with the pyridine ring, the C-Cl bonds, and the ethenyl group would give rise to characteristic peaks. For instance, the C=C stretching of the vinyl group and the aromatic C-C and C-N stretching vibrations of the pyridine ring would appear in specific regions of the spectrum. Studies on the vibrational spectra of 3,5-dibromopyridine (B18299) and 3,5-dichloro-2,4,6-trifluoropyridine (B155018) have demonstrated the utility of DFT in assigning vibrational modes in halogenated pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predictions can aid in the assignment of experimental NMR spectra. The electron-withdrawing effect of the chlorine atoms would be expected to deshield the adjacent ring protons and carbons, leading to downfield shifts in the NMR spectrum.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. The π-π* transitions involving the conjugated system of the pyridine ring and the ethenyl group would be the most prominent electronic transitions.

Structure-Reactivity Relationship (SAR) Studies from a Computational Perspective

Computational Structure-Reactivity Relationship (SAR) studies aim to correlate the structural and electronic features of a molecule with its chemical reactivity. For this compound, several computational descriptors can be used to rationalize its reactivity.

The distribution of the electrostatic potential on the molecular surface can reveal the regions most susceptible to electrophilic or nucleophilic attack. The negative potential around the nitrogen atom indicates its basicity and nucleophilicity. The frontier molecular orbitals (HOMO and LUMO) are also key indicators of reactivity. The shape and energy of the LUMO can suggest the likely sites for nucleophilic attack, while the HOMO can indicate the sites for electrophilic attack.

By systematically modifying the structure of this compound in silico (e.g., by changing the substituents) and calculating these reactivity descriptors, it is possible to establish trends and make predictions about the reactivity of related compounds. Such computational SAR studies can guide the design of new molecules with desired reactivity profiles for various applications.

Prospective Roles and Applications in Advanced Chemical Synthesis and Materials Science

3,5-Dichloro-4-ethenylpyridine as a Versatile Synthetic Building Block

The unique combination of a sterically hindered and electron-deficient pyridine (B92270) ring with a reactive vinyl appendage positions this compound as a highly promising, albeit specialized, synthetic intermediate. Its utility is predicted to be most pronounced in the construction of complex heterocyclic and polycyclic frameworks.

Precursor in the Synthesis of Functionalized Heterocycles

The reactivity of this compound is expected to be dominated by transformations of its ethenyl group and substitution of its chlorine atoms. The vinyl moiety can serve as a linchpin for the introduction of a wide array of functional groups. For instance, it can undergo oxidation to form an epoxide or a diol, which can then be used in ring-opening reactions to append new heterocyclic rings. Furthermore, the ethenyl group is a prime candidate for various addition reactions, including hydroboration-oxidation to yield an alcohol, or hydrohalogenation, providing further handles for synthetic elaboration.

The chlorine atoms, while rendered less reactive by the electron-withdrawing nature of the pyridine nitrogen, can be substituted under specific conditions, such as high temperatures or with the use of specialized catalysts. This allows for the introduction of nucleophiles, leading to the formation of a diverse range of substituted pyridines. The interplay between the reactivity of the ethenyl group and the chlorine atoms offers a powerful platform for the synthesis of novel, highly functionalized heterocyclic compounds with potential applications in medicinal chemistry and agrochemicals.

Intermediate for Bridged and Polycyclic Systems

The presence of the ethenyl group in this compound opens up possibilities for its use in cycloaddition reactions, which are powerful tools for the construction of complex polycyclic and bridged systems. As a dienophile, the vinyl group can react with a variety of dienes in Diels-Alder reactions to form six-membered rings. The electron-deficient nature of the pyridine ring is expected to enhance the reactivity of the ethenyl group in such transformations.

Moreover, the vinyl group can participate in intramolecular cyclization reactions. For instance, if a suitable reactive partner is introduced at one of the chloro positions, an intramolecular Heck reaction or a ring-closing metathesis could be envisioned to construct fused ring systems. These strategies would provide access to novel and complex molecular scaffolds that are often difficult to synthesize through other means. The resulting bridged and polycyclic systems could find applications in materials science as rigid structural motifs or in medicinal chemistry as conformationally constrained pharmacophores.

Contributions to Polymer Chemistry and Macromolecular Architectures

The ethenyl group of this compound makes it a viable monomer for polymerization reactions. The presence of the dichlorinated pyridine ring would impart unique properties to the resulting polymers, suggesting potential applications in specialty materials.

Monomer for Specialty Polymers and Copolymers

This compound can be expected to undergo polymerization via its vinyl group, likely through radical or coordination polymerization methods, to produce poly(this compound). The resulting polymer would possess a unique combination of properties, including a high refractive index due to the presence of chlorine atoms, and potential for post-polymerization modification at the pyridine nitrogen.

Furthermore, this compound could be used as a comonomer in copolymerization reactions with other vinyl monomers. This would allow for the fine-tuning of the properties of the resulting copolymers. For example, copolymerization with styrene (B11656) or acrylates could lead to materials with tailored thermal properties, solubility, and chemical resistance. The incorporation of the dichloropyridine moiety could also enhance the flame retardancy of the resulting polymers.

Table 1: Potential Polymerization Methods for this compound

| Polymerization Method | Potential Initiators/Catalysts | Expected Polymer Properties |

| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Atactic polymer, broad molecular weight distribution |

| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Copper/ligand complexes, RAFT agents | Controlled molecular weight and narrow distribution |

| Coordination Polymerization | Ziegler-Natta catalysts | Potentially stereoregular polymers |

Fabrication of Functionalized Polymeric Materials

Polymers derived from this compound would offer several avenues for functionalization. The pyridine nitrogen atom in the repeating units can be quaternized to introduce positive charges, leading to the formation of polyelectrolytes. These materials could find applications as ion-exchange resins, flocculants, or as components in membranes.

The chlorine atoms on the pyridine ring, while generally unreactive in the polymer backbone, might be susceptible to nucleophilic substitution under forcing conditions, allowing for the introduction of other functional groups. This post-polymerization modification strategy could be used to create materials with specific properties, such as enhanced thermal stability or specific binding capabilities. The resulting functionalized polymeric materials could be utilized in a variety of applications, including coatings, adhesives, and advanced composites.

Applications in Coordination Chemistry and Ligand Design

The pyridine nitrogen of this compound provides a coordination site for metal ions, making it a potential ligand in coordination chemistry. The electronic and steric properties of this ligand would be significantly influenced by the two chlorine atoms and the ethenyl group.

The electron-withdrawing nature of the chlorine atoms would decrease the basicity of the pyridine nitrogen, leading to weaker coordination to metal centers compared to unsubstituted pyridine. However, this property could also be advantageous in certain catalytic applications where fine-tuning of the electronic properties of the metal center is crucial. The steric bulk of the chlorine atoms in the 3 and 5 positions would also influence the coordination geometry around the metal center.

The ethenyl group offers an additional site for interaction with a metal center, potentially leading to the formation of η²-alkene complexes. This could allow for the design of bifunctional ligands that can coordinate to a metal through both the pyridine nitrogen and the vinyl group. Such ligands could be used to stabilize reactive metal complexes or to construct novel coordination polymers with interesting structural and electronic properties. The ability to polymerize this ligand also opens the door to the synthesis of metallopolymers, where metal centers are incorporated into the polymer backbone or as pendant groups, with potential applications in catalysis and materials science.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Metal Interaction Site(s) | Potential Applications |

| Monodentate N-coordination | Pyridine Nitrogen | Catalysis, Metal-Organic Frameworks |

| Bridging Coordination | Pyridine Nitrogen | Coordination Polymers |

| η²-Alkene Coordination | Ethenyl Group | Stabilization of reactive species |

| Bidentate N, η²-coordination | Pyridine Nitrogen and Ethenyl Group | Bifunctional catalysis, Novel complex synthesis |

Synthesis of Metal-Pyridine Complexes

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a classical ligand for coordination with a wide array of transition metals. The synthesis of metal-pyridine complexes is a cornerstone of coordination chemistry, and this substituted pyridine is expected to form stable complexes with various metal centers. The presence of two chlorine atoms at the 3 and 5 positions, however, significantly influences its coordinating properties. These electron-withdrawing groups reduce the electron density on the pyridine ring and, consequently, the basicity of the nitrogen atom. This diminished basicity suggests that this compound would be a weaker Lewis base compared to unsubstituted pyridine, leading to the formation of metal complexes with potentially different stabilities and reactivities.

For instance, reactions of copper(II) bromide with 3,5-dichloropyridine (B137275) are known to yield coordination polymers, indicating that this compound could also serve as a ligand in the formation of such extended structures. iucr.org The general synthetic route would involve the reaction of a metal salt (e.g., chlorides, nitrates, acetates) with the pyridine ligand in a suitable solvent. The stoichiometry of the reaction can be controlled to produce complexes with varying metal-to-ligand ratios.

The ethenyl group at the 4-position adds another dimension to its role in complex synthesis. While typically not directly involved in the initial coordination to the metal, its presence allows for post-coordination modification. For example, the vinyl group could be polymerized after the formation of the metal complex, leading to the creation of metallopolymers with the metal center integrated into the polymer backbone or as a pendant group. This approach is analogous to the extensive use of poly(4-vinylpyridine) in creating metal-coordinated polymers. mdpi.comnih.gov

Table 1: Predicted Parameters for Metal Complex Synthesis

| Parameter | Predicted Value/Characteristic | Rationale |

| Ligand Type | Monodentate | Coordination primarily through the pyridine nitrogen. |

| Basicity | Weaker than pyridine | Electron-withdrawing effect of two chloro substituents. researchgate.netnih.gov |

| Complex Stability | Moderate | Dependent on the metal ion; weaker than analogous pyridine complexes. |

| Potential Geometries | Linear, tetrahedral, square planar, octahedral | Dependent on the metal ion and stoichiometry. |

| Post-Synthesis Reactivity | High | The ethenyl group allows for polymerization or other additions. |

Exploration of Chelation and Coordination Properties

As a standalone molecule, this compound is expected to function as a monodentate ligand, coordinating to a single metal ion through its nitrogen atom. The term "chelation" typically refers to the coordination of a single ligand to a metal center through two or more donor atoms. For this pyridine derivative to act as a chelating agent, it would need to be incorporated into a larger molecule containing additional donor groups in a suitable geometric arrangement.

However, the coordination properties of this ligand are noteworthy. The electronic effects of the substituents are paramount. The chloro groups, being strongly electronegative, will decrease the strength of the metal-nitrogen bond compared to unsubstituted pyridine. This can have significant implications for the catalytic activity of the resulting metal complexes, as the lability of the ligand can be a crucial factor in catalytic cycles.

The steric profile of this compound is also a key consideration. The chlorine atoms in the 3 and 5 positions provide moderate steric hindrance around the coordination site, which can influence the coordination number and geometry of the resulting metal complexes. This steric bulk can be exploited to control the selectivity of catalytic reactions.

The ethenyl group offers a reactive handle that is generally not directly involved in the initial coordination sphere but can influence the properties of the resulting material. For instance, in the context of polymeric materials, the coordination of metal ions to the pyridine units within a polymer derived from this monomer can lead to crosslinking, thereby altering the mechanical and thermal properties of the material. mdpi.com

Table 2: Predicted Coordination Properties

| Property | Description | Influence of Substituents |

| Denticity | Monodentate | The pyridine nitrogen is the primary coordination site. |

| Bond Strength | Weaker M-N bond | Electron-withdrawing chloro groups reduce nitrogen basicity. |

| Steric Hindrance | Moderate | Chloro groups at the 3 and 5 positions flank the nitrogen atom. |

| Redox Potential | Potentially altered | The electronic environment of the metal center is modified by the ligand. |

Role in Supramolecular Chemistry and Self-Assembling Systems

Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined assemblies from smaller molecular components. Pyridine-containing molecules are widely used in this field due to their ability to participate in hydrogen bonding, metal coordination, and π-π stacking interactions.

Building Blocks for Non-Covalent Assemblies

This compound is a promising building block for non-covalent assemblies. The pyridine nitrogen can act as a hydrogen bond acceptor. For instance, it can form hydrogen bonds with complementary molecules like carboxylic acids or phenols, leading to the formation of supramolecular complexes. This is a well-established strategy, for example, in the self-assembly of block copolymers with small organic molecules. mdpi.com

The chloro substituents introduce the possibility of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. Halogen bonding plays a significant role in the crystal packing of halopyridines and their complexes. mdpi.comnih.gov In the case of this compound, the chlorine atoms could interact with electron-rich atoms (like oxygen or nitrogen) on adjacent molecules, directing the self-assembly process.

Furthermore, the aromatic pyridine ring can participate in π-π stacking interactions, which are common in the crystal structures of pyridine derivatives and contribute to the stability of supramolecular architectures. nih.gov The ethenyl group can also be a site for other non-covalent interactions or can be used to covalently link the molecule into a larger system after the initial self-assembly has occurred.

Molecular Recognition Phenomena Involving the Pyridine Moiety

Molecular recognition is the specific, non-covalent binding of a host molecule to a guest molecule. The pyridine moiety is a common component in synthetic receptors due to its defined geometry and ability to engage in various intermolecular interactions.

The electronic and steric properties of this compound would dictate its role in molecular recognition. The electron-poor nature of the pyridine ring, a result of the chloro substituents, could make it a suitable partner for interacting with electron-rich guest molecules through π-stacking interactions. The pyridine nitrogen, while a weaker hydrogen bond acceptor than in unsubstituted pyridine, can still participate in directed hydrogen bonding to recognize specific guest molecules.

Future Directions and Unexplored Research Avenues

Development of Novel Catalytic Transformations for 3,5-Dichloro-4-ethenylpyridine

The chloro and vinyl groups of this compound are ripe for a variety of catalytic transformations, offering pathways to a diverse array of novel derivatives. Future research should focus on leveraging modern catalytic methods to selectively functionalize this molecule.

Palladium-catalyzed cross-coupling reactions represent a particularly promising avenue. researchgate.netnih.govtcichemicals.comrsc.org The two chlorine atoms on the pyridine (B92270) ring can be sequentially or selectively targeted in reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This would allow for the introduction of a wide range of aryl, alkynyl, and vinyl substituents, respectively, leading to the synthesis of complex poly-substituted pyridines. nih.gov The development of catalysts with high selectivity for one chloro position over the other would be a significant advancement.

Furthermore, the vinyl group itself is a handle for various transformations. It can participate in Heck reactions as the olefin partner, and its reactivity can be further exploited in metathesis and addition reactions.

Another critical area for exploration is the C-H functionalization of the pyridine ring. rsc.orgyale.edunih.govhbni.ac.innih.gov While the pyridine ring is electron-deficient, recent advances in transition-metal catalysis have enabled the direct functionalization of C-H bonds on such heterocycles. Developing catalytic systems that can selectively activate and functionalize the C-H bonds of this compound would provide a more atom-economical route to novel derivatives, avoiding the need for pre-functionalized starting materials. yale.edu

| Catalytic Transformation | Potential Application on this compound | Desired Outcome |

| Suzuki-Miyaura Coupling | Reaction at the C-Cl bonds with boronic acids | Synthesis of aryl-substituted pyridine derivatives |

| Sonogashira Coupling | Reaction at the C-Cl bonds with terminal alkynes | Synthesis of alkynyl-substituted pyridine derivatives |

| Heck Coupling | Reaction at the C-Cl bonds with alkenes | Synthesis of alkenyl-substituted pyridine derivatives |

| C-H Activation | Direct functionalization of the pyridine ring C-H bonds | Atom-economical synthesis of novel derivatives |

Integration into Flow Chemistry Systems for Scalable Production

For this compound to be utilized in large-scale applications, the development of efficient and scalable production methods is paramount. Flow chemistry offers a promising solution to the challenges often associated with batch production, such as safety, scalability, and process control. acs.orgvcu.edumdpi.com

Future research should focus on designing and optimizing a continuous flow process for the synthesis of this compound and its derivatives. This would involve the development of robust and reusable catalysts that can be packed into flow reactors. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields, improved selectivity, and enhanced safety, particularly for exothermic reactions.

Moreover, a multi-step synthesis of complex derivatives of this compound could be "telescoped" into a single continuous flow process, eliminating the need for isolation and purification of intermediates. This would significantly streamline the manufacturing process, reduce waste, and lower production costs. vcu.edu

Exploration of Bio-Inspired Synthesis Routes

Nature provides a wealth of inspiration for the development of novel and efficient synthetic strategies. Bio-inspired synthesis, which mimics biosynthetic pathways to construct complex molecules, offers a sustainable and often more efficient alternative to traditional synthetic methods. researchgate.netnih.gov

Future research could explore the development of bio-inspired routes to this compound and its derivatives. This could involve the use of readily available biological precursors and enzyme-mimicking catalysts to construct the substituted pyridine ring. For instance, mimicking the enzymatic cyclization and condensation reactions found in the biosynthesis of pyridine-containing natural products could lead to novel and efficient synthetic pathways. nih.gov While the focus would be on the synthetic methodology rather than biological applications, this approach could lead to greener and more sustainable methods for producing this valuable chemical scaffold.

Advanced Materials Development from Derivatives of the Compound

The unique electronic and structural features of this compound make it an attractive building block for the development of advanced materials with novel properties. The vinyl group provides a reactive handle for polymerization, while the dichloro-substituted pyridine core can be further functionalized to tune the material's properties. polysciences.comnih.govacs.orgrsc.orgsemanticscholar.orgbohrium.comacs.orgresearchgate.net

Future research should explore the polymerization of this compound and its derivatives to create novel polymers. These polymers could exhibit interesting properties such as flame retardancy (due to the chlorine content), and their electronic properties could be modulated by the substituents on the pyridine ring. Such materials could find applications in areas like electronics, coatings, and specialty polymers.

Furthermore, the pyridine nitrogen offers a site for coordination with metal ions, opening up the possibility of creating metal-organic frameworks (MOFs) and coordination polymers. These materials could have applications in catalysis, gas storage, and sensing. The ability to tune the properties of these materials by modifying the substituents on the pyridine ring makes this compound a particularly versatile building block.

| Material Type | Potential Precursor | Potential Application |

| Functional Polymers | This compound | Flame retardant materials, specialty coatings |

| Copolymers | This compound and other monomers | Materials with tunable electronic and physical properties |

| Metal-Organic Frameworks (MOFs) | Functionalized derivatives of this compound | Catalysis, gas storage, chemical sensing |

Synergistic Computational and Experimental Approaches for Discovery

The integration of computational chemistry with experimental work can significantly accelerate the discovery and development of new reactions and materials based on this compound. rsc.orgnih.govresearchgate.neteurekaselect.comacs.orgrsc.org

Future research should employ a synergistic approach where computational modeling is used to predict the reactivity of this compound in various catalytic transformations. Density Functional Theory (DFT) calculations, for example, can be used to elucidate reaction mechanisms, predict reaction barriers, and guide the design of new catalysts with improved activity and selectivity. rsc.org

Similarly, computational methods can be used to predict the properties of materials derived from this compound. Molecular dynamics simulations can provide insights into the morphology and bulk properties of polymers, while quantum chemical calculations can predict the electronic and optical properties of new materials. This in silico screening can help to prioritize synthetic targets and guide the experimental design of new functional materials. rsc.orgresearchgate.net

Q & A

Q. What are the critical steps for synthesizing 3,5-Dichloro-4-ethenylpyridine with high purity?

- Methodological Answer : Synthesis involves halogenation and functionalization of pyridine precursors. Key steps include:

Chlorination : Use sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) under reflux to introduce chlorine atoms at the 3 and 5 positions of pyridine .

Ethenylation : Employ Heck coupling or palladium-catalyzed cross-coupling to introduce the ethenyl group at the 4-position. Optimize reaction temperature (80–120°C) and solvent (DMF or THF) to minimize side reactions .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer : Contradictions arise from heat transfer inefficiencies or solvent polarity changes. Mitigate via:

Design of Experiments (DoE) : Use factorial design to optimize temperature, solvent ratio, and catalyst loading .

In-line Monitoring : Implement FTIR or Raman spectroscopy for real-time reaction tracking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.